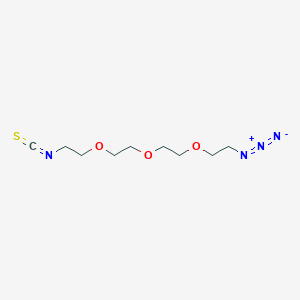

1-isothiocyanato-PEG3-Azide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Isothiocyanato-PEG3-Azide is a versatile compound that serves as a crosslinker containing both an azide group and an isothiocyanato group. The azide group enables PEGylation via Click Chemistry, while the isothiocyanato group is a ligand in coordination chemistry. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .

准备方法

Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-PEG3-Azide can be synthesized through a multi-step process involving the reaction of PEG with azide and isothiocyanate functional groups. The general synthetic route involves:

Azidation: The conversion of terminal hydroxyl groups to azide groups using reagents like sodium azide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:

Batch Processing: For small to medium-scale production.

Continuous Flow Processing: For large-scale production, ensuring consistent quality and yield.

化学反应分析

Types of Reactions: 1-Isothiocyanato-PEG3-Azide undergoes various chemical reactions, including:

Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

CuAAC Reaction: Requires copper(I) catalysts and alkyne-containing molecules.

Substitution Reactions: Common reagents include alkynes, BCN, and DBCO.

Major Products:

Triazole Linkages: Formed through CuAAC reactions.

Substituted Azides: Formed through substitution reactions.

科学研究应用

Chemical Properties and Mechanism

1-Isothiocyanato-PEG3-Azide is characterized by its azide functional group, which allows it to participate in bioorthogonal reactions such as:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAc)

- Strain-promoted alkyne-azide cycloaddition (SPAAC)

These reactions facilitate the selective labeling of biomolecules without interfering with natural biological processes, making this compound an essential tool in chemical biology.

Bioconjugation Techniques

This compound is extensively used for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues.

Case Study: Antibody-Drug Conjugates

A study demonstrated the efficacy of ADCs synthesized using this compound. The results indicated that ADCs showed significantly improved anti-leukemia activity compared to traditional therapies. The drug-to-antibody ratio (DAR) was optimized to enhance therapeutic efficacy, showcasing the compound's role in improving drug delivery systems .

PROTAC Development

Another significant application of this compound is in the synthesis of PROTACs. These innovative molecules utilize a bifunctional approach to target and degrade specific proteins within cells.

Table 2: Comparison of PROTACs Utilizing this compound

| PROTAC Type | Target Protein | Efficacy | Reference |

|---|---|---|---|

| PROTAC for BCL2 | BCL2 | High | |

| PROTAC for BRD4 | BRD4 | Moderate | |

| PROTAC for MYC | MYC | High |

The use of this compound as a linker in these constructs allows for precise control over the spatial arrangement of ligands, enhancing the effectiveness of protein degradation.

Fluorescent Labeling

The compound is also employed in fluorescent labeling techniques, enabling researchers to visualize cellular processes and track biomolecules within living organisms.

Case Study: Dual Fluorescent Labeling

In a recent experiment, researchers utilized this compound to label antibody fragments with fluorescent probes. This dual labeling allowed for simultaneous imaging and tracking of multiple targets within cells, providing insights into cellular interactions and dynamics .

作用机制

1-Isothiocyanato-PEG3-Azide exerts its effects through:

PEGylation: Enhances solubility and stability of molecules in aqueous media.

Click Chemistry: Facilitates the formation of stable triazole linkages, enabling the conjugation of various molecules.

Coordination Chemistry: The isothiocyanato group acts as a ligand, forming coordination complexes with metal ions

Molecular Targets and Pathways:

E3 Ubiquitin Ligase: In PROTAC applications, the compound targets E3 ubiquitin ligase, facilitating the degradation of target proteins via the ubiquitin-proteasome system.

相似化合物的比较

Azido-PEG3-Maleimide: Another PEG-based crosslinker with azide and maleimide groups.

Bromo-PEG3-Azide: Contains azide and bromo groups, used in similar applications.

Uniqueness: 1-Isothiocyanato-PEG3-Azide is unique due to its dual functional groups (azide and isothiocyanato), which enable versatile applications in both Click Chemistry and coordination chemistry. The hydrophilic PEG spacer further enhances its solubility and biocompatibility .

生物活性

1-Isothiocyanato-PEG3-Azide is a chemical compound that has garnered attention for its potential applications in biochemistry and molecular biology, particularly as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound facilitates the targeted degradation of specific proteins, which is a promising strategy in therapeutic development. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₁₃H₁₈N₄O₃S

- Molecular Weight : 302.37 g/mol

- CAS Number : 1310686-23-7

This compound functions primarily as a click chemistry reagent, allowing for the conjugation of biomolecules through azide-alkyne cycloaddition reactions. This property is particularly useful in the synthesis of PROTACs, where it links a ligand for an E3 ubiquitin ligase to a ligand for the target protein. The resulting PROTACs can induce the selective degradation of target proteins via the ubiquitin-proteasome system, representing a novel approach to targeted therapy.

In Vitro Studies

This compound has been shown to exhibit significant biological activity in various experimental settings:

- Cellular Uptake : Studies indicate that compounds containing this linker demonstrate efficient cellular uptake and localization within target cells, facilitating effective protein degradation.

- Selectivity : Research has demonstrated that PROTACs synthesized with this compound can selectively degrade target proteins without affecting non-target proteins, minimizing off-target effects.

Case Studies

- Targeted Cancer Therapy :

- A study published in EBioMedicine explored the use of PROTACs incorporating this compound for targeting oncogenic proteins in cancer cells. The results showed a significant reduction in cell viability and tumor growth in xenograft models, indicating the therapeutic potential of this compound in oncology.

- Neurodegenerative Diseases :

- Another case study focused on utilizing this compound to target misfolded proteins associated with neurodegenerative diseases. The findings suggested that PROTACs could effectively reduce levels of toxic aggregates in neuronal models, providing insights into potential treatments for diseases like Alzheimer's.

Data Summary

The following table summarizes key findings from various studies involving this compound:

| Study Focus | Key Findings | Reference |

|---|---|---|

| Cancer Therapy | Significant reduction in tumor growth | An S et al., EBioMedicine (2018) |

| Neurodegenerative Diseases | Reduction of toxic protein aggregates | MedChemExpress (2024) |

| Cellular Uptake | High efficiency in cellular uptake | TargetMol Chemicals (2024) |

属性

IUPAC Name |

1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3S/c10-13-12-2-4-15-6-8-16-7-5-14-3-1-11-9-17/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVGUDRBZOFJRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。